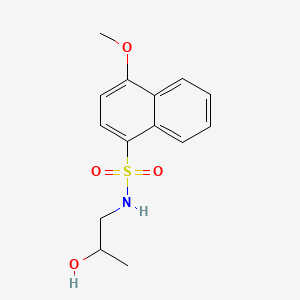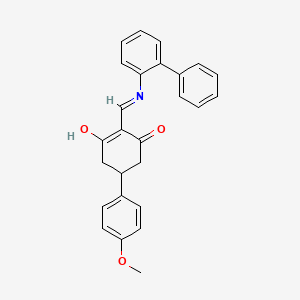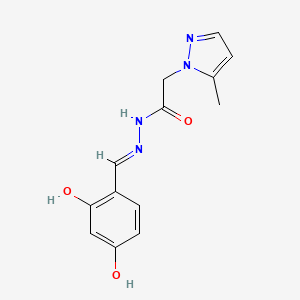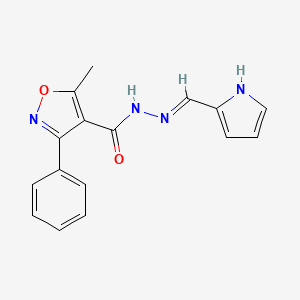
N-(2-hydroxypropyl)-4-methoxynaphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-hydroxypropyl)methacrylamide” (HPMA) is a hydrophilic and biocompatible polymer typically used in biomedical and pharmaceutical applications, such as drug delivery, targeted therapy, imaging, and tissue engineering . It has been thoroughly studied as a suitable non-fouling polymer .
Synthesis Analysis
Hyperbranched N-(2-hydroxypropyl)methacrylamide (HPMA) polymers have been prepared with a range of molar masses and particle sizes, and with attached dyes, radiolabel or the anticancer drug gemcitabine . The synthesis of these polymers was enabled by Reversible addition–fragmentation chain transfer (RAFT) polymerisation .
Molecular Structure Analysis
The molecular structure of HPMA-based polymers has been investigated in several studies . For instance, one study demonstrated the formation of a 38 nm colloidally stable PHPMA-BAC-BMH nanogel with a core–shell structure .
Chemical Reactions Analysis
The chemical reactions involving HPMA-based polymers have been studied in the context of their interactions with proteins in human blood plasma . Weak interactions were observed between the proteins and the polymeric nanomedicine .
Physical And Chemical Properties Analysis
HPMA-based polymers have unique and tunable properties, including hydrophilicity, biocompatibility, high rigidity (with a glass transition temperature of more than 350 K), low density . The presence of Fe2O3 NPs enhances the molecular mobility and flexibility of polymer chains within the PHPMA matrix and decreases their Tg .
Mécanisme D'action
The mechanism of action of HPMA-based polymers has been explored in the context of drug delivery . The binding of plasma proteins to a drug carrier alters the circulation of nanoparticles (NPs) in the bloodstream, and, as a consequence, the anticancer efficiency of the entire nanoparticle drug delivery system .
Orientations Futures
The future research directions for HPMA-based polymers are likely to continue focusing on their potential applications in drug delivery, targeted therapy, imaging, and tissue engineering . Further studies may also explore the impact of nanoparticle size and concentration on the properties and efficacy of these polymers .
Propriétés
IUPAC Name |
N-(2-hydroxypropyl)-4-methoxynaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-10(16)9-15-20(17,18)14-8-7-13(19-2)11-5-3-4-6-12(11)14/h3-8,10,15-16H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTWQLHPFQTIBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C2=CC=CC=C21)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[({1-[(4-Chlorophenyl)acetyl]-4-piperidinyl}methyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B604669.png)
![2-[1-(2-phenoxyanilino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B604670.png)



![2-bromo-6-methoxy-4-({[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B604677.png)
![8-ethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B604678.png)
![2-{[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B604679.png)
![3-[4-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B604681.png)

![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B604683.png)
![Ethyl 2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B604686.png)
![(5Z)-3-ethyl-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B604689.png)
![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B604690.png)